molecular formula C23H26N4O2S B11966432 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11966432
M. Wt: 422.5 g/mol
InChI Key: LIIPJIDGBHWUKM-BUVRLJJBSA-N
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Description

4-((3-(BENZYLOXY)4-MEO-BENZYLIDENE)AMINO)-5-CYCLOHEXYL-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound with the molecular formula C24H22N4O3S. It is part of the triazole family, known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzylideneamino group, a cyclohexyl ring, and a triazole-thiol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(BENZYLOXY)4-MEO-BENZYLIDENE)AMINO)-5-CYCLOHEXYL-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps:

    Formation of the Benzylideneamino Intermediate: This step involves the condensation of 3-(BENZYLOXY)-4-MEO-benzaldehyde with an appropriate amine under acidic or basic conditions to form the benzylideneamino intermediate.

    Cyclization to Form the Triazole Ring: The intermediate is then subjected to cyclization with a suitable reagent, such as hydrazine or its derivatives, to form the triazole ring.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexyl halides in the presence of a base.

    Thiol Group Addition: Finally, the thiol group is added using thiolating agents like thiourea or hydrogen sulfide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-((3-(BENZYLOXY)4-MEO-BENZYLIDENE)AMINO)-5-CYCLOHEXYL-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The benzylideneamino group can be reduced to form the corresponding amine.

    Substitution: The benzyl and methoxy groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted benzyl or methoxy compounds.

Scientific Research Applications

4-((3-(BENZYLOXY)4-MEO-BENZYLIDENE)AMINO)-5-CYCLOHEXYL-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole and thiol functionalities.

    Biological Studies: Used in studies related to enzyme inhibition and protein binding.

    Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Material Science: Explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((3-(BENZYLOXY)4-MEO-BENZYLIDENE)AMINO)-5-CYCLOHEXYL-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with biological targets such as enzymes and receptors. The triazole ring is known to bind to metal ions in enzyme active sites, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The benzylideneamino group may interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-((3-(BENZYLOXY)-4-MEO-BENZYLIDENE)AMINO)-5-(4-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL: Similar structure but with a different substituent on the triazole ring.

    4-((3-(BENZYLOXY)-4-MEO-BENZYLIDENE)AMINO)-5-(2-BR-PH)-4H-1,2,4-TRIAZOLE-3-THIOL: Contains a bromine substituent, leading to different reactivity and biological activity.

    4-((3-(BENZYLOXY)-4-MEO-BENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL: Contains a furan ring, which may affect its chemical and biological properties.

Uniqueness

4-((3-(BENZYLOXY)4-MEO-BENZYLIDENE)AMINO)-5-CYCLOHEXYL-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its combination of a cyclohexyl group and a triazole-thiol moiety, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C23H26N4O2S

Molecular Weight

422.5 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H26N4O2S/c1-28-20-13-12-18(14-21(20)29-16-17-8-4-2-5-9-17)15-24-27-22(25-26-23(27)30)19-10-6-3-7-11-19/h2,4-5,8-9,12-15,19H,3,6-7,10-11,16H2,1H3,(H,26,30)/b24-15+

InChI Key

LIIPJIDGBHWUKM-BUVRLJJBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3CCCCC3)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3)OCC4=CC=CC=C4

Origin of Product

United States

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